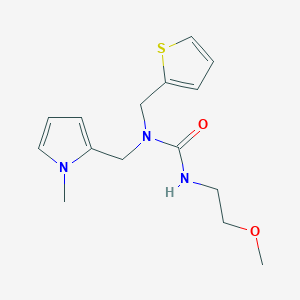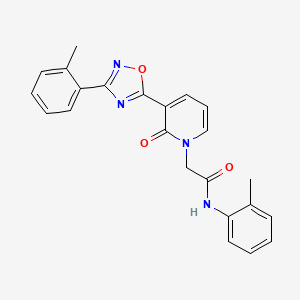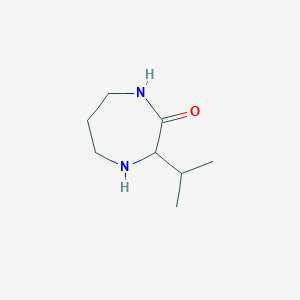
4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and any challenges encountered during the synthesis process .Chemical Reactions Analysis
This would detail the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and the conditions required for these reactions to occur .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and spectral data (IR, NMR, etc.) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- Chemical Modification for Enhanced Analgesic Properties : Researchers explored the chemical modification of the pyridine moiety in related molecules to optimize their biological properties. Specifically, the methylation at position 8 in the pyridine part of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was investigated as a strategy to enhance analgesic properties. This modification led to an increase in biological activity for para-substituted derivatives, recommending further research on specific compounds for potential new analgesics (Ukrainets et al., 2015).
Polymer Science Applications
- Aromatic Polyamides with Pendent Groups : New aromatic polyamides containing oxadiazole or benzonitrile units and 5-(4-acetoxybenzamido) groups in the side chain were synthesized. These polymers exhibit good thermal stability and solubility, making them suitable for casting into thin, flexible films. Such materials have potential applications in high-performance materials due to their strength and thermal properties (Sava et al., 2003).
Pharmacological Research
- Anti-inflammatory and Analgesic Agents : The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents was reported. These compounds exhibited significant COX-1/COX-2 inhibition and showed promise as new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Cancer Research
- Antitumor Agents : A series of N-aryl(indol-3-yl)glyoxamides were synthesized and evaluated for their antitumor activity. The study revealed that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Marchand et al., 2009).
Material Science and Crystallography
- Crystal Structure Analysis : The synthesis and crystal structure analysis of related compounds, such as 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, provide insights into the molecular packing and hydrogen bonding patterns in crystals. This information is valuable for the design of materials with specific properties (Deng et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-3-5-17(6-4-15)14-30-21-12-26(16(2)11-20(21)27)13-22(28)25-19-9-7-18(8-10-19)23(24)29/h3-12H,13-14H2,1-2H3,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLDYZHGDOTMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2917407.png)
![2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]](/img/structure/B2917408.png)
![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2917416.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2917417.png)






![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2917427.png)
